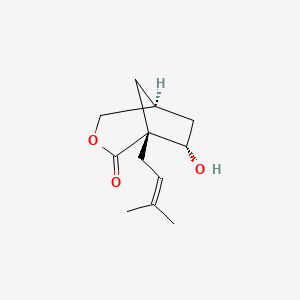

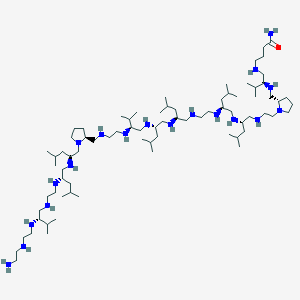

4,5-DiHDPA lactone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

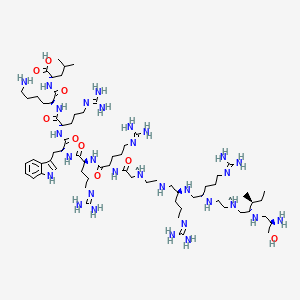

The primary target of 4,5-DiHDPA lactone is Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in regulating adipogenesis, lipid metabolism, and insulin sensitivity .

Mode of Action

this compound, a derivative of docosahexaenoic acid (DHA), acts as a PPARγ activator . By binding to PPARγ, it modulates the transcription of genes involved in lipid metabolism and glucose homeostasis .

Biochemical Pathways

The activation of PPARγ by this compound influences several biochemical pathways. These include the Cell Cycle/DNA Damage pathway , Vitamin D Related/Nuclear Receptor pathway , and Metabolic Enzyme/Protease pathway . The downstream effects of these pathways contribute to the regulation of lipid metabolism, glucose homeostasis, and cell cycle progression .

Pharmacokinetics

Its solubility in various solvents such as dmf, dmso, and ethanol has been reported , which could influence its bioavailability.

Result of Action

The activation of PPARγ by this compound can lead to improved insulin sensitivity and lipid metabolism, potentially offering therapeutic benefits for conditions like diabetes . .

Biochemical Analysis

Biochemical Properties

4,5-DiHDPA lactone interacts with various enzymes and proteins, particularly with PPARγ, a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes . The nature of these interactions involves the activation of PPARγ, which plays a crucial role in the regulation of cellular differentiation, development, and metabolism .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are primarily mediated through its role as a PPARγ activator . By activating PPARγ, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly PPARγ . This binding leads to the activation of PPARγ, which can result in changes in gene expression .

Metabolic Pathways

This compound is involved in metabolic pathways related to PPARγ

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-DiHDPA lactone is synthesized from docosahexaenoic acid through a series of chemical reactions. The process typically involves the epoxidation of docosahexaenoic acid at the alpha-4 double bond, followed by cyclization to form the lactone ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory procedures with scaling adjustments to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,5-DiHDPA lactone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the lactone ring or other functional groups.

Substitution: Various substitution reactions can occur, particularly at the lactone ring or the double bonds

Common Reagents and Conditions:

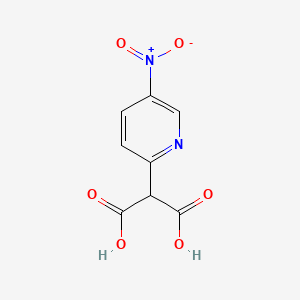

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles are used under controlled conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives .

Scientific Research Applications

4,5-DiHDPA lactone has several scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of lactones and their derivatives.

Biology: Investigated for its role in modulating gene expression through PPARγ activation.

Medicine: Explored for its potential antidiabetic properties due to its ability to activate PPARγ.

Industry: Utilized in the development of new pharmaceuticals and biochemical assays

Comparison with Similar Compounds

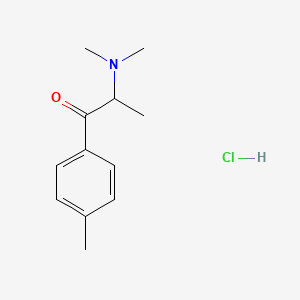

Docosahexaenoic Acid (DHA): The parent compound from which 4,5-DiHDPA lactone is derived.

5,6-DiHET Lactone: Another lactone derivative with similar structural features.

Other PPARγ Activators: Compounds like rosiglitazone and pioglitazone also activate PPARγ but differ in their chemical structure and specific effects

Uniqueness: this compound is unique due to its specific structural features derived from docosahexaenoic acid and its potent activation of PPARγ. This makes it a valuable compound for studying the mechanisms of PPARγ activation and its potential therapeutic applications .

Properties

IUPAC Name |

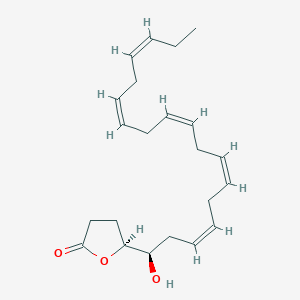

(5S)-5-[(1R,3Z,6Z,9Z,12Z,15Z)-1-hydroxyoctadeca-3,6,9,12,15-pentaenyl]oxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22(24)25-21/h3-4,6-7,9-10,12-13,15-16,20-21,23H,2,5,8,11,14,17-19H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-/t20-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCOBNCGOHMJRLU-VSHOBBMYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC(C1CCC(=O)O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C[C@H]([C@@H]1CCC(=O)O1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-ba-,7a-ba-)- (9CI)](/img/new.no-structure.jpg)

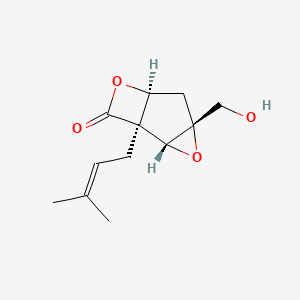

![(2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride](/img/structure/B593310.png)

![4-Hydroxy-5-(3-methylbut-2-enyl)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one](/img/structure/B593317.png)